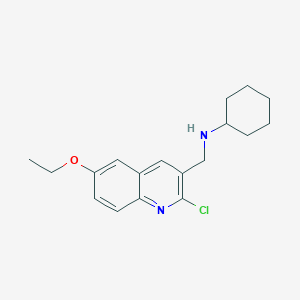
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine, or CEEQ, is an organic compound that has been studied extensively in recent years due to its potential applications in the field of scientific research. CEEQ is composed of a quinoline ring with a chloroethoxy substituent, and a cyclohexylmethyl substituent. Its chemical structure is C11H16ClNO2. CEEQ is an important compound due to its ability to modulate several biochemical and physiological processes, and its potential applications in laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Characterization
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclohexyl-amine and related compounds have been synthesized and characterized for various scientific applications. The compound has been studied for its peculiar behavior during 1H nuclear magnetic resonance analysis , such as the broadening of the H8 singlet and unexpected deuteration at the C8 position. Efforts have been dedicated to understanding these findings, highlighting its potential as an intermediate in synthesizing other scientific materials (Vontobel et al., 2020).
Applications in Molecular Recognition
The compound has shown potential in molecular recognition applications. Optically pure versions of the compound have been used as chiral solvating agents for molecular recognition of the enantiomers of acids. This application has been detected by both NMR and fluorescence spectroscopy , demonstrating its utility in distinguishing isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides efficiently. The method can be used for quantitative determination for practical applications, indicating its potential in chemical analysis and quality control processes (Khanvilkar & Bedekar, 2018).
Structural Aspects and Properties
The structural aspects of the compound and its derivatives have been extensively studied. The compound forms gels or crystalline solids upon treatment with mineral acids, depending on the nature of the acid used. This property is significant, especially when considering its applications in forming salt and inclusion compounds. Compounds formed in this manner have shown enhanced fluorescence emission compared to the parent compound, making them potentially useful in optical applications (Karmakar, Sarma, & Baruah, 2007).
Propriétés
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-22-16-8-9-17-13(11-16)10-14(18(19)21-17)12-20-15-6-4-3-5-7-15/h8-11,15,20H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZLFKRZXVHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)



